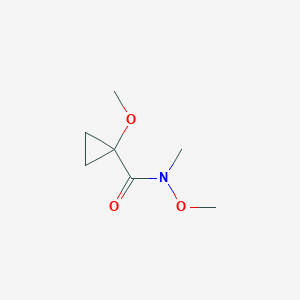![molecular formula C11H23NO2Si B143482 3-[1-[[tert-Butyldimethylsilyl]oxy]ethyl]azetidin-2-one CAS No. 126748-42-3](/img/structure/B143482.png)
3-[1-[[tert-Butyldimethylsilyl]oxy]ethyl]azetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-[[tert-Butyldimethylsilyl]oxy]ethyl]azetidin-2-one, also known as TBS-azetidine, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. TBS-azetidine belongs to the class of azetidinone compounds and is widely used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism Of Action
The mechanism of action of 3-[1-[[tert-Butyldimethylsilyl]oxy]ethyl]azetidin-2-onee involves the inhibition of enzymes by binding to their active sites. This results in the disruption of the enzyme's function, leading to a decrease in its activity. 3-[1-[[tert-Butyldimethylsilyl]oxy]ethyl]azetidin-2-onee has been shown to inhibit the activity of several enzymes involved in various physiological processes, including inflammation and viral replication.
Biochemical And Physiological Effects
3-[1-[[tert-Butyldimethylsilyl]oxy]ethyl]azetidin-2-onee has been found to have several biochemical and physiological effects, including anti-inflammatory, antiviral, and anticancer properties. It has been shown to inhibit the activity of enzymes involved in the inflammatory response, leading to a decrease in inflammation. 3-[1-[[tert-Butyldimethylsilyl]oxy]ethyl]azetidin-2-onee has also been found to have antiviral activity against several viruses, including HIV and hepatitis C virus. Additionally, 3-[1-[[tert-Butyldimethylsilyl]oxy]ethyl]azetidin-2-onee has been shown to induce cell death in cancer cells, making it a potential candidate for cancer therapy.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3-[1-[[tert-Butyldimethylsilyl]oxy]ethyl]azetidin-2-onee in lab experiments is its potent inhibitory activity against enzymes. This makes it a valuable tool for studying the function of enzymes and their role in various physiological processes. However, one limitation of using 3-[1-[[tert-Butyldimethylsilyl]oxy]ethyl]azetidin-2-onee is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for the research and development of 3-[1-[[tert-Butyldimethylsilyl]oxy]ethyl]azetidin-2-onee. One area of interest is the development of new drugs based on 3-[1-[[tert-Butyldimethylsilyl]oxy]ethyl]azetidin-2-onee for the treatment of various diseases, including inflammation, viral infections, and cancer. Another area of interest is the study of the mechanism of action of 3-[1-[[tert-Butyldimethylsilyl]oxy]ethyl]azetidin-2-onee and its interactions with enzymes. This can provide valuable insights into the function of enzymes and their role in various physiological processes. Additionally, further research is needed to explore the potential applications of 3-[1-[[tert-Butyldimethylsilyl]oxy]ethyl]azetidin-2-onee in other fields, such as materials science and catalysis.
Scientific Research Applications
3-[1-[[tert-Butyldimethylsilyl]oxy]ethyl]azetidin-2-onee has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit potent inhibitory activity against various enzymes, including proteases, kinases, and phosphodiesterases. 3-[1-[[tert-Butyldimethylsilyl]oxy]ethyl]azetidin-2-onee has also been shown to have anti-inflammatory and antiviral properties, making it a promising candidate for the development of new drugs.
properties
CAS RN |
126748-42-3 |
|---|---|
Product Name |
3-[1-[[tert-Butyldimethylsilyl]oxy]ethyl]azetidin-2-one |
Molecular Formula |
C11H23NO2Si |
Molecular Weight |
229.39 g/mol |
IUPAC Name |
3-[1-[tert-butyl(dimethyl)silyl]oxyethyl]azetidin-2-one |
InChI |
InChI=1S/C11H23NO2Si/c1-8(9-7-12-10(9)13)14-15(5,6)11(2,3)4/h8-9H,7H2,1-6H3,(H,12,13) |
InChI Key |
XDZTVBLUGCFKFW-UHFFFAOYSA-N |
SMILES |
CC(C1CNC1=O)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC(C1CNC1=O)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

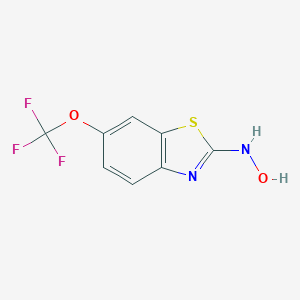
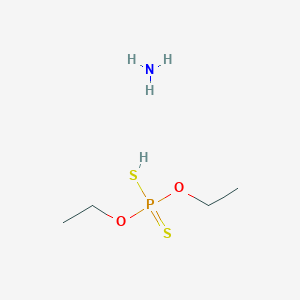
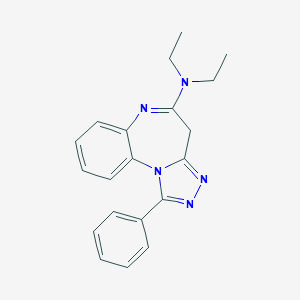
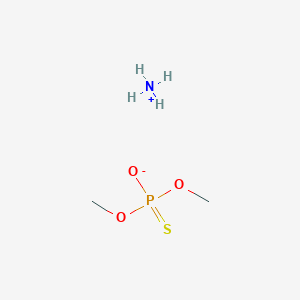
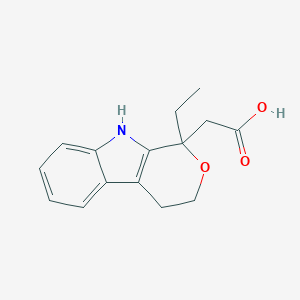
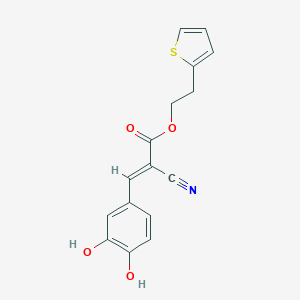
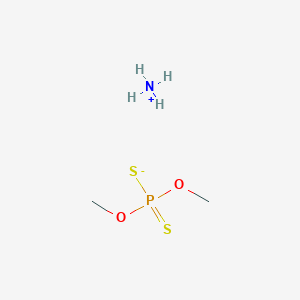
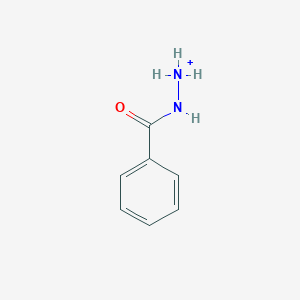
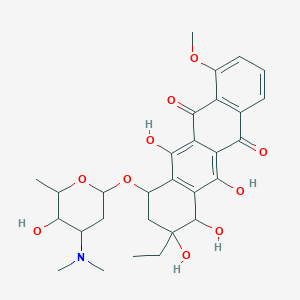
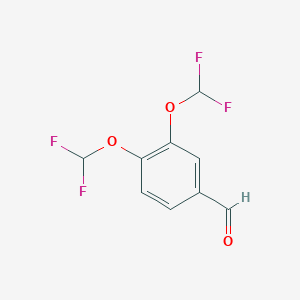
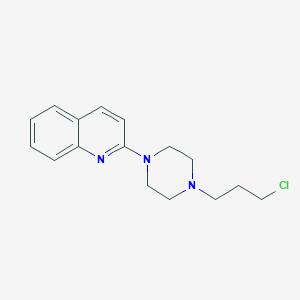
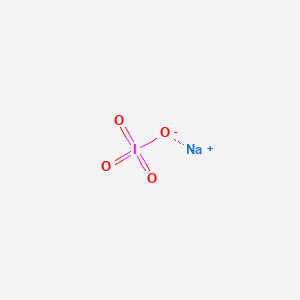
![1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one](/img/structure/B143441.png)
